Hydroxy Vildagliptin
Description
Nomenclature and Structural Context within the Vildagliptin (B1682220) Family
Vildagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor belonging to the gliptin class of drugs. wikipedia.orgmdpi.com Its chemical structure is (2S)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile. nih.gov The term "Hydroxy Vildagliptin" generally refers to a derivative of Vildagliptin that contains an additional hydroxyl (-OH) group. However, the precise location of this hydroxylation can vary, leading to different isomers, each with a unique chemical identity. These are often studied as impurities or metabolites of Vildagliptin.
The most commonly referenced compound in commercial and research contexts is a dihydroxy derivative, where a second hydroxyl group is added to the adamantyl moiety. lgcstandards.com Other potential isomers include those with hydroxylation on the acetyl group or the amino nitrogen. allmpus.comveeprho.com
Below is a comparative table of Vildagliptin and its key hydroxylated relatives.
| Property | Vildagliptin | This compound (dihydroxy-adamantyl) | N-Hydroxy Vildagliptin |
| IUPAC Name | (2S)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile nih.gov | (2S)-1-[2-[(3,5-dihydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile lgcstandards.com | (2S)-1-[2-[hydroxy-[(5S,7R)-3-hydroxy-1-adamantyl]amino]acetyl]pyrrolidine-2-carbonitrile nih.govlgcstandards.com |
| Molecular Formula | C₁₇H₂₅N₃O₂ nih.gov | C₁₇H₂₅N₃O₃ lgcstandards.com | C₁₇H₂₅N₃O₃ nih.gov |
| Molecular Weight | 303.40 g/mol wikipedia.orgsigmaaldrich.com | 319.40 g/mol lgcstandards.com | 319.4 g/mol allmpus.com |
| CAS Number | 274901-16-5 wikipedia.orgnih.gov | Not consistently available | 274901-16-5 (Note: Some vendors incorrectly list the parent CAS) allmpus.com |
| Structural Difference | Single hydroxyl group on the adamantane (B196018) ring. | Second hydroxyl group on the adamantane ring. | Hydroxyl group on the nitrogen of the aminoacetyl group. |
This table is interactive. Select a compound to learn more.
Academic Significance as a Related Compound, Impurity, or Metabolite
This compound is significant in pharmaceutical science primarily as a process-related impurity and a potential degradation product of Vildagliptin. lgcstandards.comveeprho.comresearchgate.net During the synthesis and storage of an active pharmaceutical ingredient (API) like Vildagliptin, various related substances can form. google.comcjph.com.cn Regulatory agencies require that these impurities be identified, quantified, and controlled to ensure the final drug product's quality and safety. google.com Therefore, this compound serves as a critical reference standard for analytical chemists. cleanchemlab.comsynzeal.com
Research Rationale for Comprehensive Characterization and Study
The rationale for the in-depth study of this compound is rooted in pharmaceutical quality control and regulatory compliance. The presence of impurities, even in small amounts, can potentially affect the stability and performance of a drug.
Key reasons for its characterization include:
Analytical Method Development: To ensure the purity of Vildagliptin, highly sensitive analytical methods, such as High-Performance Liquid Chromatography (HPLC), are required to detect and quantify any impurities. mdpi.cominnovareacademics.in The availability of pure this compound as a reference standard is essential for validating these analytical methods. cleanchemlab.comsynzeal.com
Quality Control: Manufacturers must demonstrate that the levels of impurities in each batch of Vildagliptin are below strict, pre-defined thresholds set by regulatory bodies. geneesmiddeleninformatiebank.nl The study of this compound allows for the establishment of these limits and ensures routine quality control. cjph.com.cngoogle.com
Forced Degradation Studies: To understand the stability of Vildagliptin, it is subjected to stress conditions like acid, base, oxidation, and heat in what are known as forced degradation studies. researchgate.netmdpi.com These studies help identify potential degradation products, such as this compound, that could form during the product's shelf life. researchgate.net This information is crucial for developing stable formulations and determining appropriate storage conditions.
Properties
Molecular Formula |
C₁₇H₂₅N₃O₃ |
|---|---|
Molecular Weight |
319.4 |
Origin of Product |
United States |
Synthetic Chemistry and Derivatization Strategies of Hydroxy Vildagliptin
Preparation of Derivatized Forms for Advanced Spectroscopic and Analytical Research
For certain analytical techniques, particularly gas chromatography (GC) and spectrophotometry, derivatization of Hydroxy Vildagliptin (B1682220) is necessary to enhance its volatility, thermal stability, or spectroscopic properties. The functional groups available for derivatization on Hydroxy Vildagliptin are the secondary amine, the adamantane (B196018) hydroxyl group, and the newly introduced hydroxyl group on the acetyl linker.
Several derivatization strategies reported for Vildagliptin are directly applicable to this compound:
Silylation: This is a common technique for GC analysis. Reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can react with the hydroxyl and secondary amine groups to form more volatile O-TMS and N-TMS derivatives. researchgate.net
Charge-Transfer Complex Formation: For UV-Vis spectrophotometry, reagents like picric acid (2,4,6-trinitrophenol) can form a colored charge-transfer complex with the secondary amine of the molecule, allowing for colorimetric quantification. globalresearchonline.net
Schiff Base Formation: Reaction with aldehydes such as p-dimethylaminobenzaldehyde (P-DABA) in an acidic medium can form a colored Schiff base, which is also useful for spectrophotometric analysis. rjptonline.org
Acylation: Derivatization with reagents like benzoyl chloride targets the secondary amino group, creating a derivative with altered chromatographic and spectroscopic properties. nih.gov
The table below summarizes these potential derivatization methods.
| Method | Reagent | Target Functional Group | Analytical Application |
| Silylation | N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Hydroxyl (-OH), Secondary Amine (-NH) | Gas Chromatography-Mass Spectrometry (GC-MS) researchgate.net |
| Complexation | Picric Acid | Secondary Amine (-NH) | UV-Vis Spectrophotometry globalresearchonline.net |
| Schiff Base Formation | p-Dimethylaminobenzaldehyde (P-DABA) | Secondary Amine (-NH) | UV-Vis Spectrophotometry rjptonline.org |
| Acylation | Benzoyl Chloride | Secondary Amine (-NH) | High-Performance Liquid Chromatography (HPLC) nih.gov |
Isolation and Purification Techniques for Research Applications
The isolation and purification of this compound are essential to obtain the high-purity material required for a reference standard. The techniques employed are similar to those used for Vildagliptin and its other impurities, primarily involving chromatography and crystallization.
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis and purification of Vildagliptin and its related compounds. researchgate.netnih.gov
Semi-Preparative HPLC: This method is highly effective for isolating specific impurities from a complex mixture. It has been successfully used to isolate other Vildagliptin impurities from crude reaction samples for structural elucidation. researchgate.netnih.gov A typical system would use a reversed-phase column (e.g., C8 or C18) with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.netresearchgate.net
Crystallization: Recrystallization is a powerful technique for the final purification of solid compounds. For Vildagliptin, various solvents and solvent mixtures, including ethanol, isopropanol, and methyl ethyl ketone, have been proven effective. scribd.comgoogle.com The crude this compound would be dissolved in a suitable solvent at an elevated temperature, followed by controlled cooling to induce crystallization, leaving impurities behind in the mother liquor. scribd.com
Acid-Base Extraction: An initial purification of the crude product can be achieved through an acid-base workup. The basic amine group of this compound allows it to be extracted into an aqueous acid solution, washed with an organic solvent to remove non-basic impurities, and then re-extracted into an organic solvent after basifying the aqueous layer. google.com
These techniques, often used in combination, can yield this compound with the high degree of purity (>99%) necessary for its role as a certified reference standard.
Advanced Analytical Characterization for Structural Elucidation and Purity Assessment
Chromatographic Methodologies for Separation and Quantification
Chromatography is a cornerstone for the separation and quantification of Hydroxy Vildagliptin (B1682220) from its parent compound and other related substances. Various techniques have been developed to achieve high resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC) Development and Validation for Analysis
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of Vildagliptin and by extension, its hydroxylated metabolite. rjptonline.orgrjptonline.orgrjstonline.com Numerous reversed-phase (RP-HPLC) methods have been developed and validated according to International Conference on Harmonisation (ICH) guidelines. ijpcbs.comajpamc.comijrpr.com These methods are designed to be simple, specific, accurate, and precise for the estimation of the compound in bulk and pharmaceutical dosage forms. ijpcbs.comajpamc.com
Method development often involves optimizing the mobile phase composition, pH, flow rate, and column type to achieve the best separation. For instance, a mixture of a buffer (like phosphate (B84403) or ammonium (B1175870) acetate) and an organic solvent (typically acetonitrile (B52724) or methanol) is commonly used as the mobile phase. ajpamc.comijrpr.commdpi.comejcmpr.comnih.gov C18 columns are frequently the stationary phase of choice. rjptonline.orgijpcbs.comajpamc.comijrpr.com Detection is usually performed using a UV detector at a wavelength where the analyte shows maximum absorbance, such as 210 nm or 215 nm. ajpamc.comijrpr.compharmainfo.in
Validation of these HPLC methods includes assessing parameters like linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). ijpcbs.comejcmpr.com For example, one method demonstrated linearity in the concentration range of 5 to 30 ppm with a correlation coefficient of 0.999. ajpamc.com Another study reported an LOD of 0.06 µg/ml and an LOQ of 0.21 µg/ml for Vildagliptin. ijpcbs.com The successful application of these methods for quantitative determination in tablet formulations underscores their reliability. ijpcbs.comejcmpr.com
Table 1: Examples of HPLC Method Parameters for Vildagliptin Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
|---|---|---|---|---|
| Column | Altima C18 (150mm x 4.6mm, 5μm) ijpcbs.comajpamc.com | Inertsil C18 (250mm x 4.6mm) ijrpr.com | Inertsil ODS-4 (250 x 4.6 mm, 3 µm) pharmainfo.in | KROMASIL CN (250 mm × 3.9 mm, 3.5 μm) nih.gov |
| Mobile Phase | Buffer (dilute phosphoric acid, pH 2.6) : Acetonitrile (40:60 v/v) ajpamc.com | Phosphate Buffer (pH 3.6) : Acetonitrile (40:60 v/v) ijrpr.com | 1% Perchloric acid buffer : Acetonitrile : Methanol (B129727) (870:100:30 v/v/v) pharmainfo.in | Water-Methanol (55:45) with 2.5 mM ammonium acetate (B1210297) and 0.1% formic acid nih.gov |
| Flow Rate | 0.5 mL/min ajpamc.com | 1.0 mL/min ijrpr.com | 1.0 ml/min pharmainfo.in | 0.5 mL/min nih.gov |
| Detection | 210 nm ajpamc.com | 215 nm ijrpr.com | 210 nm pharmainfo.in | Mass Spectrometer (MS) nih.gov |
| Retention Time | 3.05 min ajpamc.com | 3.924 min ijrpr.com | ~10 min pharmainfo.in | Not specified |
| Linearity Range | 5-30 ppm ajpamc.com | Not specified | Not specified | LOQ-150% of permitted level nih.gov |
| LOD | Not specified | Not specified | Not specified | Not specified |
| LOQ | Not specified | Not specified | Not specified | Not specified |
Ultra-High Performance Liquid Chromatography (UHPLC) Coupled with Detection Systems
Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including enhanced separation efficiency, shorter analysis times, and increased resolution. researchgate.net When coupled with advanced detection systems like tandem mass spectrometry (MS/MS) or photodiode array (PDA) detectors, UHPLC becomes a powerful tool for the analysis of Hydroxy Vildagliptin. researchgate.netresearchgate.netnih.gov
A Quality by Design (QbD) approach has been applied to develop robust RP-UHPLC methods for the routine analysis of Vildagliptin. researchgate.net One such method utilized an X-bridge C18 column with an isocratic mobile phase of phosphate buffer (pH 6.8) and acetonitrile (67:33 v/v), achieving separation with a flow rate of 1.0 ml/min and PDA detection at 239 nm. researchgate.net UHPLC systems can significantly reduce analysis time compared to HPLC. hitachi-hightech.com
The coupling of UHPLC with mass spectrometry (UHPLC-DAD-MS) is particularly effective for identifying degradation products and impurities. mdpi.comnih.govresearchgate.net In forced degradation studies, this technique has been used to identify new degradation products of Vildagliptin under various stress conditions (acidic, basic, and oxidative), proposing their molecular structures based on the mass-to-charge ratio (m/z) of the resulting ions. mdpi.comnih.gov For example, under basic and acidic conditions, degradants such as [(3-hydroxytricyclo-[3.3.1.13,7]decan-1-yl)amino]acetic acid were identified. mdpi.comnih.gov Another degradant, 1-{[(3-hydroxytricyclo[3.3.1.13,7]-decan-1-yl)amino]acetyl}pyrrolidine-2-carboxamide, was formed under basic, acidic, and oxidative conditions. mdpi.comnih.gov Charged aerosol detection (CAD) is another detection method that can be paired with UHPLC, offering the advantage of detecting native glycans directly without derivatization. thermofisher.com
Gas Chromatography (GC) Applications
While less common than liquid chromatography for this class of compounds, Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) has been successfully developed and validated for the determination of Vildagliptin. nih.govresearchgate.netnih.govresearchgate.net Due to the low volatility and thermal stability of Vildagliptin, a derivatization step is necessary prior to GC analysis. nih.govresearchgate.netresearchgate.net
A sensitive and selective GC-MS method involves derivatizing Vildagliptin's hydroxyl group using a silylation agent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.govresearchgate.net The resulting O-TMS derivative is then analyzed. nih.govresearchgate.net The analysis is typically performed in selected ion monitoring (SIM) mode, using diagnostic ions to ensure specificity. nih.govresearchgate.netresearchgate.net For instance, ions at m/z 223 and 252 have been used for the O-TMS derivative of Vildagliptin. nih.govresearchgate.netresearchgate.net This method has been fully validated, demonstrating excellent linearity, precision, and accuracy, with a limit of detection (LOD) as low as 1.5 ng/mL. nih.govnih.gov
Supercritical Fluid Chromatography (SFC) for Enantiomeric Separation
Supercritical Fluid Chromatography (SFC) is a powerful technique for chiral separations and is gaining interest in pharmaceutical analysis. chromicent.defagg.be It offers advantages like fast and efficient separations. chromicent.de Vildagliptin is a chiral molecule, existing as enantiomers. mdpi.com While specific applications of SFC for the direct enantiomeric separation of this compound are not detailed in the provided context, the technique has been applied to drug products containing Vildagliptin in combination with other drugs. researchgate.net Given that enantiomers can have different pharmacological activities, ensuring the chiral purity of pharmaceuticals is critical. fagg.be SFC, with its unique separation characteristics, presents a promising alternative to HPLC for resolving enantiomers. chromicent.de
High-Resolution Spectroscopic Techniques for Structural Confirmation
Spectroscopic methods are indispensable for the definitive structural elucidation of molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for unambiguous structure determination. researchgate.netemerypharma.comcore.ac.ukclaremont.edu Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed for the complete structural characterization of Vildagliptin and its derivatives. researchgate.netemerypharma.comresearchgate.net
1D NMR, including proton (¹H) and carbon-13 (¹³C) spectra, provides fundamental information about the chemical environment of the atoms in the molecule. emerypharma.com The chemical shifts, coupling constants, and integration of signals in a ¹H-NMR spectrum help in assigning protons to their respective positions in the structure. emerypharma.com For instance, in a study of a Vildagliptin degradant, the chemical shift of the H-2 proton was observed at 4.60 ppm, a slight difference from its position in the parent Vildagliptin (4.68 ppm), indicating a change in the molecule's electronic structure. researchgate.net
2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing connectivity between atoms. researchgate.netemerypharma.comresearchgate.net
COSY experiments show correlations between coupled protons. emerypharma.com
HSQC identifies direct one-bond correlations between protons and the carbons they are attached to. emerypharma.comcore.ac.uk
HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons, which is vital for piecing together the molecular skeleton. researchgate.netemerypharma.comresearchgate.net
These techniques were instrumental in establishing the structure of a stable degradation impurity of Vildagliptin as (8aS)-3-hydroxy-octahydropyrrolo[1,2-a]piperazine-1,4-dione. researchgate.net The comprehensive data from 1D and 2D NMR, often used in conjunction with other techniques like mass spectrometry and IR spectroscopy, provides definitive structural confirmation. researchgate.netresearchgate.net
Table 2: Common NMR Experiments for Structural Elucidation
| NMR Experiment | Information Provided |
|---|---|
| ¹H NMR | Provides information on the proton environment, including chemical shift, multiplicity, and integration. emerypharma.com |
| ¹³C NMR | Shows the number and chemical environment of carbon atoms. emerypharma.com |
| DEPT | Distinguishes between CH, CH₂, and CH₃ groups. emerypharma.comresearchgate.net |
| COSY | Identifies proton-proton (H-H) couplings, revealing adjacent protons. researchgate.netemerypharma.comresearchgate.net |
| HSQC/HMQC | Correlates protons directly to the carbons they are attached to (¹J-coupling). researchgate.netemerypharma.comresearchgate.net |
| HMBC | Shows correlations between protons and carbons over two to three bonds (ⁿJ-coupling), helping to connect molecular fragments. researchgate.netemerypharma.comresearchgate.net |
Proton NMR Studies
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental tool for determining the hydrogen framework of a molecule. For this compound, the ¹H NMR spectrum reveals distinct signals corresponding to the various protons in the adamantane (B196018) and pyrrolidine (B122466) moieties.
In a typical analysis, the chemical shifts (δ) are measured in parts per million (ppm). For the parent compound, vildagliptin, characteristic signals include multiplets for the adamantane cage protons, typically observed between 1.35 and 2.18 ppm. google.com The introduction of a hydroxyl group in this compound leads to shifts in the signals of nearby protons, a key indicator for confirming the position of hydroxylation. mdpi.comnih.gov The protons on the pyrrolidine ring and the methylene (B1212753) bridge also show characteristic signals that are crucial for structural confirmation. google.com
Table 1: Representative ¹H NMR Spectral Data for Vildagliptin (Note: Data for the parent compound, vildagliptin, is provided for comparative context as specific public data for this compound is limited. The presence of the hydroxyl group in this compound would alter the chemical shifts of adjacent protons.)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| Adamantane Protons | 1.35-1.52 | m |
| OH, NH | 1.93-2.03 | m |
| Pyrrolidine CH₂ | 2.05-2.18 | m |
| Methylene Bridge CH₂ | 2.48-2.50 | s |
| Pyrrolidine CH₂ | 3.28-3.34 | m |
| CHCN | 4.45-4.50 | dd |
| Data sourced from a patent for Vildagliptin. google.com |
Carbon-13 NMR Investigations
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal in the spectrum.
The chemical shift of a carbon atom is influenced by its chemical environment. For instance, the carbon atoms of the adamantane ring in vildagliptin show characteristic signals. researchgate.net The introduction of a hydroxyl group in this compound causes a significant downfield shift for the carbon atom to which it is attached and also affects the chemical shifts of neighboring carbons. mdpi.comnih.govresearchgate.net The carbonyl carbon of the amide and the nitrile carbon also have distinct and identifiable chemical shifts. researchgate.net
Table 2: Predicted ¹³C NMR Spectral Data for Vildagliptin (Note: This is predicted data for the parent compound, vildagliptin. The hydroxylation in this compound would cause notable shifts, particularly for the adamantane carbons.)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Adamantane CH₂ | ~30-45 |
| Adamantane CH | ~35-50 |
| Adamantane C-OH | ~65-75 |
| Pyrrolidine CH₂ | ~25-55 |
| Pyrrolidine CH | ~45-60 |
| Methylene Bridge CH₂ | ~40-50 |
| Carbonyl C=O | ~170-175 |
| Nitrile C≡N | ~115-125 |
| Based on general chemical shift ranges and data from similar structures. hmdb.ca |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, DEPT)
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms in this compound, a suite of two-dimensional (2D) NMR experiments is employed. researchgate.netresearchgate.net
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It helps in tracing the proton-proton networks within the adamantane and pyrrolidine rings. sdsu.educore.ac.uk
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on the already assigned proton signals. sdsu.educore.ac.uk
HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range couplings between protons and carbons (typically over two to three bonds). HMBC is instrumental in piecing together the different fragments of the molecule, for example, by showing correlations between the protons on the methylene bridge and carbons in both the adamantane and pyrrolidine moieties. researchgate.netsdsu.edu
DEPT (Distortionless Enhancement by Polarization Transfer) : While a 1D experiment, DEPT is used in conjunction with ¹³C NMR to differentiate between CH, CH₂, and CH₃ groups, which is vital for the complete assignment of the carbon spectrum. nih.gov
These advanced NMR techniques are essential for the structural confirmation of this compound and its related impurities. researchgate.netnih.gov
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. nih.gov
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion, which allows for the determination of the elemental composition of this compound. scribd.com This is a critical step in confirming the molecular formula, C₁₇H₂₅N₃O₃. lgcstandards.com The high accuracy of HRMS helps to distinguish between compounds with the same nominal mass but different elemental compositions.
Tandem Mass Spectrometry (MS/MS or MSn) for Metabolite and Degradant Identification
Tandem Mass Spectrometry (MS/MS) is used to obtain structural information by fragmenting the molecular ion and analyzing the resulting fragment ions. nih.govakjournals.com This technique is particularly useful for identifying metabolites and degradation products of vildagliptin, including this compound. researchgate.net The fragmentation pattern is like a fingerprint for the molecule. For instance, common fragmentation pathways for vildagliptin and its metabolites involve cleavages around the amide bond and within the adamantane structure. akjournals.comresearchgate.net The specific fragmentation pattern of this compound would show a characteristic neutral loss corresponding to the hydroxyl group and water, aiding in its identification. researchgate.net
Table 3: Representative Mass Spectrometry Data for Vildagliptin (Note: Data for the parent compound, vildagliptin, is provided. The m/z of this compound would be higher due to the additional oxygen atom.)
| Ion | m/z (mass-to-charge ratio) | Description |
| [M+H]⁺ | 304.2 | Protonated molecular ion of Vildagliptin google.com |
| Fragment Ion | 154.1 | A characteristic fragment ion of Vildagliptin akjournals.com |
| Data sourced from various analytical studies. google.comakjournals.com |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by measuring the vibrations of chemical bonds. contractpharma.comnumberanalytics.com
Infrared (IR) Spectroscopy : The IR spectrum of this compound would show characteristic absorption bands for the various functional groups. numberanalytics.com These include a broad O-H stretching band for the hydroxyl group (around 3200-3600 cm⁻¹), N-H stretching for the secondary amine, C=O stretching for the amide group (around 1650-1750 cm⁻¹), and C≡N stretching for the nitrile group. numberanalytics.comresearchgate.netresearchgate.netresearchgate.net The presence and position of these bands confirm the key functional groups in the molecule. nih.gov
Raman Spectroscopy : Raman spectroscopy also provides information on molecular vibrations. It is particularly sensitive to non-polar bonds and can be a useful complementary technique to IR. contractpharma.comthermofisher.com For this compound, Raman spectroscopy could provide additional details about the adamantane cage and the carbon backbone. researchgate.net The hydroxyl group vibrations would also be observable in the Raman spectrum. researchgate.net
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orglibretexts.org By analyzing the diffraction pattern produced when a crystal is irradiated with X-rays, researchers can deduce the atomic coordinates, bond lengths, and bond angles, providing unequivocal proof of a molecule's structure. wikipedia.org This method is fundamental in pharmaceutical sciences for confirming the molecular structure of active pharmaceutical ingredients (APIs), identifying different crystalline forms (polymorphs), and understanding intermolecular interactions that define the crystal lattice. researchgate.net
For a compound like this compound, which possesses a complex three-dimensional adamantane cage, a chiral pyrrolidine ring, and multiple functional groups capable of hydrogen bonding, single-crystal X-ray analysis is invaluable. It provides a complete picture of the solid-state conformation and the packing of molecules in the crystal.
While specific crystallographic data for a unique "this compound" metabolite is not widely published, extensive research has been conducted on the parent compound, Vildagliptin, which itself contains a hydroxyl group. Different polymorphic forms of Vildagliptin have been identified and characterized by X-ray powder diffraction (XRPD), a technique that uses a powdered sample instead of a single crystal. google.comgoogleapis.com Each polymorph exhibits a unique XRPD pattern, distinguished by the position (2θ angle) and intensity of its characteristic diffraction peaks. google.com
For instance, one patented crystalline form of Vildagliptin is characterized by the specific XRPD peak positions shown in the table below. google.com Such data is crucial for ensuring the consistency and quality of the API, as different polymorphs can have different physical properties. The molecular structure of Vildagliptin has also been confirmed through X-ray analysis, including its structure when bound to its target enzyme, dipeptidyl peptidase-4 (DPP-4). rcsb.orgeuropa.eu
Table 1: Illustrative X-ray Powder Diffraction (XRPD) Data for a Crystalline Form of Vildagliptin Data is for illustrative purposes based on published findings for Vildagliptin.
| Diffraction Angle (2θ ± 0.2°) |
|---|
| 6.02 |
| 7.53 |
| 9.62 |
| 11.41 |
| 12.60 |
| 14.03 |
| 15.13 |
| 18.64 |
| 21.22 |
| 23.01 |
| 25.06 |
| 28.62 |
| 32.03 |
| 34.42 |
Source: google.com
Chiroptical Methods for Absolute Stereochemical Assignment
Chiroptical spectroscopy encompasses a group of analytical techniques that probe the interaction of polarized light with chiral molecules. These methods are exceptionally sensitive to the three-dimensional structure and are the primary means for determining the absolute configuration of enantiomers. nih.govencyclopedia.pub For pharmaceutical compounds like this compound, where only one enantiomer provides the desired therapeutic activity, confirming the absolute stereochemistry is a critical regulatory requirement. schrodinger.com Vildagliptin is administered as the pure (S)-enantiomer, and any presence of the (R)-enantiomer is considered an impurity. europa.eumdpi.com
The most prominent chiroptical techniques are Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD).
Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light in the ultraviolet-visible region, corresponding to electronic transitions. encyclopedia.pub The resulting spectrum is highly dependent on the spatial arrangement of atoms around the molecule's chromophores (light-absorbing groups). nih.gov For this compound, the amide and nitrile groups act as chromophores, making ECD a suitable method for stereochemical analysis.
Vibrational Circular Dichroism (VCD): VCD is the infrared counterpart to ECD, measuring the differential absorption of circularly polarized light in the infrared region, which corresponds to molecular vibrations. bruker.combruker.com A key advantage of VCD is that all molecules have IR absorptions, meaning a specific chromophore is not required. nih.gov It provides rich structural information and is highly sensitive to the conformation of chiral molecules in solution. bruker.comchemrxiv.org
The absolute configuration is assigned by comparing the experimentally measured ECD or VCD spectrum with a spectrum predicted theoretically using quantum chemical calculations, typically based on density functional theory (DFT). nih.govschrodinger.com A good match between the experimental spectrum of a given enantiomer and the calculated spectrum for a specific configuration (e.g., S-configuration) provides a reliable assignment of its absolute stereochemistry. mdpi.com
Table 2: Principles of Chiroptical Analysis for Stereochemical Assignment This table illustrates the general principles applied in the chiroptical analysis of a chiral molecule like this compound.
| Technique | Principle | Information Obtained | Application to this compound |
|---|---|---|---|
| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light by chromophores. | Absolute configuration, conformational analysis of molecules with UV-Vis chromophores. | Confirms the (S)-configuration by matching the experimental spectrum to the calculated spectrum for the S-enantiomer. |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by vibrational modes. | Absolute configuration, detailed solution-state conformation. | Provides unambiguous assignment of the absolute stereochemistry and information on solution conformation without reliance on a chromophore. |
Source: nih.govencyclopedia.pubnih.govbruker.comresearchgate.net
Biotransformation Pathways and Metabolic Fate in Preclinical Models
Identification of Vildagliptin (B1682220) Metabolites in Animal Species
Metabolic profiling in various animal species, including mice, rats, dogs, rabbits, and monkeys, has demonstrated that vildagliptin undergoes significant biotransformation. tga.gov.aumdpi.com The primary metabolic pathway across these species is the hydrolysis of the cyano group to form a pharmacologically inactive carboxylic acid metabolite, designated as M20.7 (or LAY151). mdpi.comnih.govresearchgate.netdrugbank.com This metabolite is consistently identified as the major circulating component in the plasma of rats and dogs, alongside the unchanged parent drug. drugbank.com
In addition to the main carboxylic acid metabolite, other minor metabolites have been identified. These include a product of amide bond hydrolysis (M15.3) and an N-glucuronide conjugate (M20.2). tga.gov.auresearchgate.netnih.gov Studies have shown that all metabolites observed in humans are also found in the tested animal species, establishing the relevance of these preclinical models. tga.gov.aumdpi.com However, the relative plasma concentrations of these metabolites can differ between species. For instance, M20.7 is the main metabolite in rats (54% of drug-related material in plasma) and dogs (33%), while rabbits and dogs show higher relative percentages of the amide hydrolysis product (M15.3) compared to humans. tga.gov.aumdpi.com Some species-specific metabolites, such as those resulting from hydroxylation at the adamantyl or pyrrolidine (B122466) rings, have also been noted in rats and/or dogs. mdpi.com
Table 1: Relative Percentage of Major Circulating Vildagliptin Metabolites in Plasma of Different Species
| Species | Vildagliptin (Parent) % | M20.7 (Carboxylic Acid) % | M15.3 (Amide Hydrolysis) % | M20.2 (N-Glucuronide) % |
|---|---|---|---|---|
| Rat | 40 | 42 | 0 | 11 |
| Rabbit | 22 | 7.4 | 53 | 0.9 |
| Dog | 23 | 33 | 26 | 1.4 |
| Monkey | 20 | 4.9 | 0.8 | 72 |
| Human | 26 | 56 | 8.1 | 9.5 |
Data sourced from an Australian Public Assessment Report for Vildagliptin. tga.gov.au The table presents the percentage of total drug-related material in plasma accounted for by the parent drug and its key metabolites.
Enzymatic Mechanisms of Formation in Experimental Systems
The formation of vildagliptin's metabolites is governed by several enzymatic pathways, with hydrolysis being the most significant. A key characteristic of its metabolism is that it does not heavily rely on the cytochrome P450 (CYP) enzyme system, which minimizes the potential for certain drug-drug interactions. drugbank.comnih.gov
Hydrolytic Biotransformation Pathways
Hydrolysis is the predominant mechanism for vildagliptin metabolism in all preclinical species studied. tga.gov.au This occurs via two main reactions:
Cyano Group Hydrolysis : This is the principal metabolic route, leading to the formation of the major, inactive carboxylic acid metabolite M20.7. drugbank.comresearchgate.netnih.govistanbul.edu.tr This pathway accounts for the majority of vildagliptin's clearance. openaccessjournals.com
Amide Bond Hydrolysis : A secondary, minor pathway involves the cleavage of the amide bond, resulting in the formation of metabolite M15.3. drugbank.comnih.gov
Oxidative Biotransformation Mechanisms
While hydrolysis is dominant, oxidative metabolism also occurs as a minor pathway. This involves the oxidation or hydroxylation on the pyrrolidine moiety of the vildagliptin molecule, leading to the formation of metabolites M20.9 and M21.6. drugbank.comresearchgate.netnih.govistanbul.edu.tr These oxidative metabolites represent a small fraction of the total metabolized drug. nih.gov
Role of Specific Enzymes (e.g., Carboxylesterases, DPP-4)
The enzymatic drivers of vildagliptin hydrolysis are distinct from typical drug metabolism pathways.
Dipeptidyl Peptidase-4 (DPP-4) : Interestingly, DPP-4, the pharmacological target of vildagliptin, plays a significant role in its metabolism. nih.govresearchgate.net Studies have shown that DPP-4 itself is capable of hydrolyzing the cyano group of vildagliptin to form the main metabolite, M20.7. nih.govopenaccessjournals.comnih.gov This enzymatic activity by its own target contributes to the drug's clearance, with some estimates suggesting it is responsible for approximately 20% of the hydrolysis. openaccessjournals.com In vivo studies in mice confirmed that the formation of M20.7 was significantly reduced when co-administered with another DPP-4 inhibitor, sitagliptin, and that M20.7 formation correlated with hepatic DPP-4 activity. nih.gov
Carboxylesterases : While the specific contribution of carboxylesterases is not as extensively detailed as that of DPP-4 in the provided literature, hydrolysis is their primary function. One source mentions that tenofovir (B777) alafenamide is metabolized by carboxylesterase-1, while vildagliptin undergoes non-CYP-mediated hydrolysis, but does not explicitly link it to a specific carboxylesterase. hep-druginteractions.org
Non-Involvement of Other Enzymes : Extensive testing has confirmed that vildagliptin metabolism is not mediated by cytochrome P450 enzymes. tga.gov.aunih.gov Additionally, studies using human embryonic kidney (HEK293) cells engineered to express human nitrilase-like proteins (NIT1 and NIT2) showed that these enzymes are not involved in the hydrolysis of vildagliptin, despite their known function in metabolizing nitrile compounds. researchgate.netnih.gov
In Vitro Biotransformation Studies in Subcellular Fractions (e.g., Liver Microsomes, Cytosol)
To pinpoint the location of metabolic activity, in vitro studies have been conducted using subcellular fractions from the liver of mice, rats, and humans. These experiments, which separate the cell into components like microsomes (containing membrane-bound enzymes) and cytosol (containing soluble enzymes), have provided crucial insights.
Comparative Metabolic Profiling across Different Preclinical Species
The metabolism of vildagliptin shows qualitative similarities across preclinical species (rat, dog, rabbit, and monkey) and humans, with all metabolites observed in humans also being found in the animal models used for toxicological studies. europa.eutga.gov.aumdpi.com The principal biotransformation pathway is hydrolysis. europa.eu
One major route is the hydrolysis of the cyano moiety, which forms the pharmacologically inactive carboxylic acid metabolite known as M20.7 (or LAY151). researchgate.neteuropa.eu This metabolite is the predominant circulating drug-related component in humans, rats, and dogs. researchgate.neteuropa.eu In humans, M20.7 accounts for about 55% of the circulating drug-related material. europa.eu In rats, it constitutes 54% of the area under the curve (AUC) in plasma, and in dogs, it represents 33%. europa.eunih.gov
Another significant metabolic pathway is the hydrolysis of the amide bond, leading to the formation of metabolite M15.3. mdpi.comresearchgate.net This metabolite is a major component in dogs but less so in rats. researchgate.net In vitro studies using liver slices have confirmed that hydrolysis is a key pathway in dogs and humans, while glucuronidation is also observed in rats, monkeys, and humans. tga.gov.au Other minor metabolites identified in humans, such as an N-glucuronide (M20.2) and products of oxidation on the pyrrolidine moiety (M20.9 and M21.6), have also been detected in preclinical species. researchgate.nettga.gov.aumdpi.com
Table 1: Comparative Plasma Metabolite Profile of Vildagliptin across Species (% of Total Drug-Related Material)
| Species | Parent Vildagliptin | M20.7 (Carboxylic Acid Metabolite) | M15.3 (Amide Hydrolysis Product) | M20.2 (N-glucuronide) |
| Rat | 40% | 42% | 0% | 11% |
| Rabbit | 22% | 7.4% | 53% | 0.9% |
| Dog | 23% | 33% | 26% | 1.4% |
| Monkey | 20% | 4.9% | 0.8% | 72% |
| Human | 26% | 56% | 8.1% | 9.5% |
Data sourced from the Australian Public Assessment Report for Vildagliptin. tga.gov.au
Excretion Patterns and Routes in Animal Models
The excretion of vildagliptin and its metabolites occurs primarily through the kidneys. tga.gov.au Following oral administration of radiolabeled [14C]vildagliptin in humans, approximately 85% of the dose is excreted in the urine, with the remainder recovered in the feces. tmda.go.tzresearchgate.net A significant portion of the drug is eliminated as metabolites. researchgate.net
Excretion patterns in preclinical animal models show some variability but are generally similar to humans. In mice, rabbits, and dogs, the predominant route of excretion is via the urine, accounting for over 70% of the administered dose. tga.gov.au After intravenous administration in rats and dogs, urinary excretion of radioactivity was the main elimination route (47.6-72.4%), with 18.9% to 21.3% of the dose being excreted as the unchanged parent drug in urine. researchgate.net
Table 2: Primary Excretion Routes of Vildagliptin in Different Species
| Species | Primary Excretion Route | Notes |
| Mouse | Urine (>70%) | tga.gov.au |
| Rat | Urine and Feces (similar levels) | tga.gov.au |
| Rabbit | Urine (>70%) | tga.gov.au |
| Dog | Urine (>70%) | tga.gov.au |
| Monkey | Urine and Feces (similar levels) | tga.gov.au |
| Human | Urine (~85%) | tmda.go.tzresearchgate.netmdpi.com |
Degradation Chemistry and Stability Studies of Hydroxy Vildagliptin
Formation Pathways of Hydroxy Vildagliptin (B1682220) as a Degradation Product of Vildagliptin
The transformation of Vildagliptin into its hydroxylated derivative, among other degradants, is prompted by external stressors such as hydrolysis, oxidation, light, and heat. Understanding these pathways is essential for mitigating the degradation of the parent drug.
Hydrolysis is a primary degradation pathway for Vildagliptin, particularly at the cyano moiety, leading to the formation of a carboxylic acid metabolite (M20.7/LAY151), which is the main metabolite in humans. nih.goveuropa.eu Another key hydrolytic pathway involves the amide bond, yielding different degradation products. mdpi.com While hydrolysis is a significant degradation route for Vildagliptin, studies specifically identifying "Hydroxy Vildagliptin" as a direct major product of hydrolysis are less common compared to its formation via oxidation. However, some degradants formed under basic hydrolysis have been identified, such as 1-(((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl)glycyl)pyrrolidine-2-carboxamide. tandfonline.com Forced degradation studies show that Vildagliptin is susceptible to degradation in both acidic and basic conditions. nih.govscholasticahq.com For instance, at 70°C, near-complete degradation occurs in both 1M HCl and 1M NaOH. nih.govdrugbank.com At room temperature (23°C), significant degradation is also observed over time in these media. nih.govdrugbank.com
Oxidative conditions are a primary driver for the formation of this compound. Research has explicitly identified N-Hydroxy Vildagliptin, chemically named (S)-1-(N-Hydroxy-N-((1r,3R,5R,7S)-3-hydroxyadamantan-1-yl)glycyl)pyrrolidine-2-carbonitrile, as an impurity formed under oxidative stress. synzeal.com Another study identified a similar oxidative degradant, N-hydroxy-N-((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl) glycinate (B8599266), which forms through the cleavage of the amide group followed by oxidation of the secondary amine. tandfonline.comtandfonline.com
Forced degradation studies using hydrogen peroxide (H₂O₂) confirm that Vildagliptin is highly susceptible to oxidation. nih.govdrugbank.com In one study, treatment with 3% H₂O₂ led to a 23.76% degradation of Vildagliptin. researchgate.net Another investigation found that in 3% H₂O₂, the degradation level reached 87.04% after 180 minutes at room temperature, indicating the lowest stability of Vildagliptin under oxidative conditions compared to acidic or basic environments. nih.govdrugbank.com This rapid degradation underscores the importance of protecting Vildagliptin from oxidative agents. nih.govdrugbank.com Under these conditions, several degradation products are formed, including the aforementioned hydroxylated derivatives. scholasticahq.comtandfonline.comoup.com
The stability of Vildagliptin under exposure to light has been investigated through photostability studies. Generally, Vildagliptin is considered to be relatively stable when exposed to light. lgcstandards.com Formal photostability studies conducted according to ICH guidelines have shown that the product is not sensitive to light. lgcstandards.com In some forced degradation tests where Vildagliptin solutions were exposed to UV light, no significant degradation was observed. tandfonline.comsemanticscholar.orggoogle.com One study reported only a 1.98% degradation under photolytic conditions. researchgate.net This suggests that the formation of this compound via photolytic pathways is not a primary concern under normal storage and handling conditions.
Thermal stress can induce the degradation of Vildagliptin. Studies have shown that when subjected to high temperatures, Vildagliptin can degrade to form various products. nih.govdrugbank.com For example, at 70°C, almost complete disintegration of Vildagliptin was observed in various media. nih.govdrugbank.com In a dry heat study at 80°C, Vildagliptin was found to be labile, with a degradation of 5.46%. Another study involving heating a solution at 60°C for 240 hours also resulted in degradation with the formation of additional peaks in the chromatogram. semanticscholar.org High temperature, especially in combination with high humidity, can accelerate the hydrolysis of Vildagliptin. Specific thermal degradation can lead to the formation of impurities such as 2-(3-hydroxy-adamant-1-yl)-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione.
Photolytic Degradation Investigations
Kinetic Studies of Degradation under Controlled Laboratory Conditions
Kinetic studies of Vildagliptin degradation under various stress conditions have been performed to quantify its stability. The degradation generally follows pseudo-first-order kinetics. nih.govdrugbank.com
At a controlled room temperature of 23°C, the degradation rate constants (k) were determined for different conditions. The quickest degradation was observed in an oxidative medium, followed by basic and then acidic conditions. nih.govdrugbank.com
The following table summarizes the kinetic parameters for Vildagliptin degradation at 23°C:
| Condition | Rate Constant (k) (s⁻¹) | Half-Life (t₀.₅) (h) |
| 3% H₂O₂ (Oxidative) | 4.76 x 10⁻⁴ | 0.40 |
| 1M NaOH (Basic) | 3.11 x 10⁻⁴ | 0.62 |
| 1M HCl (Acidic) | 1.73 x 10⁻⁴ | 1.11 |
This table is based on data from a study on the chemical stability of Vildagliptin. nih.govdrugbank.com
These findings quantitatively confirm that Vildagliptin is most vulnerable to oxidative degradation, the primary pathway for the formation of this compound. nih.govdrugbank.com
Influence of pH on Chemical Stability
The chemical stability of Vildagliptin is significantly influenced by pH. The drug exhibits different degradation rates in acidic, neutral, and basic environments. nih.govscholasticahq.comdrugbank.com
Forced degradation studies have demonstrated that Vildagliptin is labile in both strong acidic and strong basic solutions. nih.govdrugbank.com At 70°C, degradation is extensive across the pH spectrum. nih.govdrugbank.com Even at room temperature, considerable degradation occurs in 1M HCl (59.28% after 240 minutes) and 1M NaOH (84.33% after 240 minutes). nih.govdrugbank.com In contrast, some studies suggest it is relatively stable in 1M HCl at 60°C for a shorter duration (less than 5% degradation after 2 hours), while being more sensitive to 0.01 M NaOH at the same temperature. drugbank.com The ideal pH range for the mobile phase in chromatographic analysis, where stability is desired, has been identified as between 6.5 and 7.5. tandfonline.com This indicates that Vildagliptin is most stable in a near-neutral pH environment.
Impact of Excipients and Environmental Factors on Stability in Research Formulations
The stability of a pharmaceutical formulation is a critical attribute that can be influenced by both intrinsic and extrinsic factors. For this compound, an impurity and degradation product of Vildagliptin, its formation and presence in a formulation are directly linked to the stability of the parent compound, Vildagliptin. Research into the forced degradation of Vildagliptin provides significant insight into the conditions under which this compound and other related substances are formed. These studies typically involve subjecting the active pharmaceutical ingredient (API) to harsh conditions such as extreme pH, high temperature, oxidation, and high humidity, both alone and in the presence of various pharmaceutical excipients.
Research Findings on Vildagliptin Degradation
Forced degradation studies are essential for identifying potential degradation products and understanding the degradation pathways of a drug substance. researchgate.netscholasticahq.com Vildagliptin has been shown to be susceptible to degradation under several stress conditions, leading to the formation of various impurities. researchgate.net Hydrolysis and oxidation are primary degradation pathways. tandfonline.comgoogle.com
One of the key degradation products identified under oxidative stress is N-hydroxy-N-((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl) glycinate. tandfonline.comresearchgate.net Another degradant, identified as 1-{[(3-hydroxytricyclo[3.3.1.13,7]-decan-1-yl)amino]acetyl}pyrrolidine-2-carboxamide, has been observed to form under acidic, basic, and oxidative conditions. researchgate.netnih.gov The stability of Vildagliptin, and consequently the formation of its hydroxylated impurities, is significantly affected by environmental factors and interactions with excipients. nih.gov
Impact of Environmental Factors
Environmental factors such as temperature, humidity, and pH are crucial in determining the stability of Vildagliptin and the profile of degradants that are formed.
Temperature and pH: Studies have shown that Vildagliptin undergoes significant degradation at elevated temperatures. researchgate.net At 70°C, an almost complete disintegration of Vildagliptin was observed in acidic, basic, and oxidative solutions. researchgate.netnih.gov In 1M HCl at 70°C, degradation reached nearly 85% after 210 minutes. nih.gov Similarly, exposure to 1.0M NaOH at 80°C for 3 hours leads to the formation of multiple degradation products. tandfonline.com
Oxidative Conditions: Vildagliptin is particularly susceptible to oxidative degradation. scholasticahq.com The use of 3% hydrogen peroxide (H₂O₂) as a stressor leads to the formation of at least five major degradants. scholasticahq.com The formation of N-hydroxy-N-((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl) glycinate is a specific outcome of oxidative stress. tandfonline.comresearchgate.net
Humidity: Moisture is a key factor in the degradation of Vildagliptin, with hydrolysis being a principal degradation pathway. google.com Storing Vildagliptin in the presence of certain excipients at high temperature (60°C) and high relative humidity (70% RH) has a visible impact on its stability. nih.govnih.gov
The table below summarizes the conditions under which Vildagliptin degradation occurs, leading to the potential formation of this compound and other impurities.
| Stress Condition | Parameters | Observation | Citations |
| Acidic Hydrolysis | 1.0M HCl, 80°C, 9 hours | Formation of one major degradant (30.0% peak area). | tandfonline.com |
| Basic Hydrolysis | 1.0M NaOH, 80°C, 3 hours | Formation of three major degradants. | scholasticahq.comtandfonline.com |
| Oxidative Degradation | 3% H₂O₂, Room Temp | Formation of five major degradants. | scholasticahq.comtandfonline.com |
| Neutral Hydrolysis | Water, 80°C, 3 hours | Formation of one major degradant. | scholasticahq.com |
| Thermal/UV | Solid State | No significant degradation was noticeable. | scholasticahq.com |
Impact of Excipients
The interaction between an active pharmaceutical ingredient and the excipients in a formulation can significantly affect the stability of the final product. scholasticahq.com Several studies have investigated the compatibility of Vildagliptin with common excipients.
Conversely, other studies have highlighted potential incompatibilities. When Vildagliptin was stored with lactose, mannitol, magnesium stearate, and polyvinylpyrrolidone (B124986) under conditions of high temperature and humidity, a notable impact on the amino (-NH-) and carbonyl (-CO) groups of the drug was observed, suggesting interaction and degradation. researchgate.netnih.gov
The following table details the findings from studies on Vildagliptin's compatibility with various excipients.
| Excipient(s) | Condition | Effect on Vildagliptin Degradation | Citations |
| Mixture of Excipients | Forced Degradation | Decreased the percentage of Vildagliptin degradation. | scholasticahq.com |
| Microcrystalline Cellulose | Forced Degradation | Decreased the percentage of degradation. | scholasticahq.com |
| Magnesium Stearate | Forced Degradation | Decreased the percentage of degradation. | scholasticahq.com |
| Povidone | Forced Degradation | Decreased the percentage of degradation. | scholasticahq.com |
| Sodium Starch Glycolate | Forced Degradation | Decreased the percentage of degradation. | scholasticahq.com |
| Sucrose | Forced Degradation | Decreased the percentage of degradation. | scholasticahq.com |
| Lactose | Forced Degradation | Decreased the percentage of degradation. | scholasticahq.com |
| Lactose, Mannitol, Magnesium Stearate, Polyvinylpyrrolidone | 60°C and 70% RH | A visible impact was observed, affecting the -NH- and -CO groups of the drug. | researchgate.netnih.gov |
Structural Activity Relationship Sar and Computational Chemistry of Hydroxy Vildagliptin Analogues
Systematic Structural Modifications and Their Impact on Chemical Properties
The development of Vildagliptin (B1682220) itself involved strategic structural modifications to enhance stability and potency. The introduction of a hydroxyl group on the adamantane (B196018) ring was a key step to increase chemical stability and prevent intramolecular cyclization, a common issue with cyanopyrrolidine inhibitors. wikipedia.org This hydroxylation resulted in Vildagliptin, a compound with high DPP-4 inhibitory activity. wikipedia.org
In the human body, Vildagliptin undergoes further structural modifications through metabolism. The primary metabolic pathways result in distinct analogues with varied chemical properties and biological activities. researchgate.net
Glucuronidation: The formation of the M20.2 metabolite occurs through the attachment of a glucuronide moiety to the existing hydroxyl group of Vildagliptin. This process significantly increases the molecule's polarity and water solubility.
Cyano Group Hydrolysis: The major metabolite by exposure, M20.7 (LAY151), is formed through the hydrolysis of the cyanopyrrolidine moiety into a carboxylic acid. openaccessjournals.comdrugbank.com This transformation is not mediated by cytochrome P450 enzymes and renders the molecule inactive. researchgate.neteuropa.eu
Amide Bond Hydrolysis and Oxidation: Other minor metabolites are formed through amide bond hydrolysis (M15.3) or oxidation on the pyrrolidine (B122466) ring (M20.9 and M21.6), each altering the compound's chemical profile. researchgate.netmdpi.com
The addition of these functional groups changes key physicochemical properties, as detailed in the table below.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Modification from Vildagliptin | Impact on Chemical Properties |
|---|---|---|---|---|
| Vildagliptin | C17H25N3O2 | 303.40 | Parent Compound | Baseline lipophilicity and reactivity |
| Hydroxy Vildagliptin (M20.2 - Glucuronide) | C23H33N3O8 | 479.52 | Glucuronide addition at hydroxyl group | Increases polarity and water solubility |
| Vildagliptin Metabolite (M20.7 - Carboxylic Acid) | C17H26N2O4 | 322.40 | Hydrolysis of cyano group | Increases polarity; loss of key binding feature |
Comparative SAR Analysis with Parent Vildagliptin and Other Gliptins
Structure-Activity Relationship (SAR) analysis reveals the critical importance of specific structural features for DPP-4 inhibition.
Comparison with Other Gliptins: The gliptin class of drugs exhibits diverse structures that interact with the DPP-4 active site.
Vildagliptin and Saxagliptin: Both compounds feature a hydroxy-adamantyl group that interacts with the hydrophobic S2 subsite of the enzyme. mdpi.com This bulky group provides steric hindrance that improves chemical stability. wikipedia.org
Sitagliptin: This gliptin utilizes a trifluoromethyl-substituted triazolopiperazine ring system to interact with the S1 and S2 subsites.
Linagliptin and Alogliptin: These compounds have distinct xanthine-based or pyrimidinedione structures that engage with additional subsites (S1' and S2') of the enzyme, which can contribute to higher binding affinity compared to Vildagliptin. mdpi.com
Molecular Docking and Binding Affinity Predictions with Target Proteins
Molecular docking studies provide a three-dimensional perspective on how Vildagliptin and its analogues interact with the active site of the DPP-4 enzyme.
The binding of Vildagliptin involves two primary anchor points:
S1 Pocket Interaction: The cyanopyrrolidine moiety fits into the S1 subsite. The nitrile group forms a covalent, reversible bond with the hydroxyl group of the catalytic Ser630 residue.
S2 Pocket Interaction: The hydroxy-adamantyl group occupies the large, hydrophobic S2 subsite. This interaction is stabilized by hydrophobic contacts with residues such as Tyr662, Tyr666, and Phe357. derpharmachemica.com Additionally, the secondary amine and the glycyl carbonyl group form crucial hydrogen bonds with the side chains of glutamate (B1630785) residues Glu205 and Glu206, and asparagine residue Asn710. nih.gov
For this compound (Metabolite M20.2), while specific docking studies are not widely published, its equipotency in vitro suggests that the binding mode is largely preserved. The large, hydrophilic glucuronide group attached to the adamantane hydroxyl must orient itself in a way that does not clash with the protein or disrupt the key interactions of the cyanopyrrolidine and glycyl-amino groups. It may even form new favorable polar contacts with solvent-exposed residues at the entrance of the active site. The inactivity of the M20.7 metabolite is explained by the loss of the cyano group, which is critical for the covalent interaction with Ser630 in the S1 pocket.
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues in DPP-4 |
|---|---|---|
| Vildagliptin | -6.7 to -8.57 | Ser630, Glu205, Glu206, Tyr662, Tyr666, Phe357, Asn710, Arg125 derpharmachemica.comnih.govresearchgate.net |
| This compound (M20.2) | (Not Published) - Inferred to be similar to Vildagliptin based on equipotency | Inferred to be similar to Vildagliptin |
| Sitagliptin (for comparison) | -4.46 to -9.8 | Glu205, Glu206, Tyr662, Tyr666, Phe357 researchgate.netnih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling establishes a mathematical correlation between the chemical structures of compounds and their biological activity. jmchemsci.com For DPP-4 inhibitors, QSAR studies have been instrumental in identifying the key molecular descriptors—such as electronic, steric, and hydrophobic properties—that govern binding affinity. researchgate.net
While specific QSAR models focused on this compound analogues are not prevalent in the literature, the principles from broader DPP-4 inhibitor studies are applicable. These models consistently show that descriptors related to the electrostatic potential and shape of the molecule are critical for activity.
The structural changes from Vildagliptin to its metabolites would significantly impact these descriptors:
This compound (M20.2): The addition of the large, polar glucuronide group would drastically alter topological and electrostatic descriptors. A QSAR model would likely predict a change in activity, and the observed equipotency is a non-trivial finding that underscores the complexity of the binding pocket's tolerance.
Inactive Metabolite (M20.7): The hydrolysis of the nitrile to a carboxylic acid fundamentally changes the electronic properties (charge, hydrogen bonding capacity) of the S1-binding moiety, which a QSAR model would correlate with the observed loss of inhibitory potency.
QSAR can be a powerful predictive tool for designing novel analogues, and a dedicated model for hydroxylated Vildagliptin derivatives could guide further optimization. jmchemsci.com
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular dynamics (MD) simulations offer a dynamic view of the interaction between a ligand and its target protein, assessing the stability of the complex over time. researchgate.net MD simulations performed on the Vildagliptin-DPP-4 complex have confirmed the stability of the key interactions identified in docking studies. derpharmachemica.comnih.gov These simulations show that the hydrogen bonds with Glu205 and Glu206 are maintained, and the hydrophobic interactions within the S2 pocket remain stable, contributing to the long residence time of the inhibitor on the enzyme. nih.govnih.gov
For this compound (M20.2), MD simulations would be highly valuable. Such studies could reveal:
The conformational flexibility of the glucuronide group and its preferred orientation at the active site entrance.
The stability of the core binding interactions of the parent Vildagliptin structure in the presence of the bulky addition.
The formation of any new, stable hydrogen bonds between the glucuronide moiety and the protein or surrounding water molecules, which could help explain its retained potency.
While specific MD studies on this metabolite are not yet published, the methodology remains a crucial tool for understanding the atomic-level details that govern the stability and activity of hydroxylated Vildagliptin analogues. ekb.eg
Preclinical Pharmacodynamic Characterization in Experimental Systems if Specific Activity Beyond an Impurity is Studied
In Vitro Enzyme Inhibition or Activation Assays (e.g., DPP-4 if any activity is observed)
The primary mechanism of action for vildagliptin (B1682220) is the potent and selective inhibition of the DPP-4 enzyme. drugbank.comopenaccessjournals.com Consequently, the potential for its metabolites to contribute to this enzymatic inhibition has been a subject of assessment.
Systematic evaluation of vildagliptin's metabolic products has shown that the major metabolites are pharmacologically inactive. drugbank.com Specifically, the main carboxylic acid metabolite (M20.7) and the amide hydrolysis metabolite (M15.3) demonstrated negligible effects on DPP-4 activity in vitro. tga.gov.au One comprehensive review of vildagliptin's metabolic pathways concluded that the major metabolite and four minor metabolites are all devoid of DPP-4 inhibitory activity. openaccessjournals.comopenaccessjournals.com This group of minor metabolites includes the oxidative products M20.9 and M21.6 (Hydroxy Vildagliptin). openaccessjournals.com
Table 1: Summary of Vildagliptin Metabolites and Reported DPP-4 Inhibitory Activity
| Compound Name | Metabolite Code | Metabolic Pathway | Reported DPP-4 Inhibitory Activity |
| Vildagliptin | - | Parent Drug | Potent Inhibitor |
| This compound | M20.9 / M21.6 | Oxidation | Reported to be devoid of inhibitory activity. openaccessjournals.comopenaccessjournals.com Specific in vitro assay data is not available. |
| Vildagliptin Carboxylic Acid | M20.7 (LAY151) | Cyano Group Hydrolysis | Inactive / Negligible Effect drugbank.comtga.gov.au |
| Vildagliptin Amide Metabolite | M15.3 | Amide Bond Hydrolysis | Inactive / Negligible Effect tga.gov.au |
| Vildagliptin Glucuronide | M20.2 | Glucuronidation | Active, equipotent to vildagliptin, but makes a moderate contribution in humans. tga.gov.au |
Cellular Target Engagement and Receptor Interaction Studies in Research Models
Cellular target engagement studies are crucial for confirming that a compound interacts with its intended target within a biological system. For vildagliptin, this involves demonstrating its binding to the DPP-4 enzyme in a cellular context. However, a review of the available scientific literature reveals no specific studies designed to measure the cellular target engagement or receptor interactions of this compound (M20.9 and M21.6). Research in this domain has been exclusively focused on the parent compound, vildagliptin, to establish its mechanism of action.
Mechanism-Based Studies in Isolated Cells or Tissues
Mechanism-based studies using isolated cells or tissues, such as pancreatic islets or endothelial cells, have been instrumental in defining the downstream pharmacological effects of vildagliptin, including enhanced beta-cell function and improved endothelial response. There are no reported mechanism-based studies in the literature that utilize isolated this compound metabolites (M20.9, M21.6) to assess their specific activity or contribution to the effects observed with the parent drug. The existing body of evidence attributes the observed pharmacological effects solely to vildagliptin's inhibition of DPP-4.
Role in Pharmaceutical Impurity Profiling and Quality Control Research
Development of Analytical Reference Standards for Impurity Testing
The synthesis and characterization of hydroxy vildagliptin (B1682220) as an analytical reference standard are fundamental to the quality control of vildagliptin. synzeal.com These reference standards are indispensable for the validation and calibration of analytical methods used for impurity profiling. High-purity hydroxy vildagliptin, often exceeding 95% as determined by High-Performance Liquid Chromatography (HPLC), serves as a benchmark for identifying and quantifying this specific impurity in vildagliptin batches. lgcstandards.com The availability of well-characterized reference standards, complete with a Certificate of Analysis (COA) and comprehensive analytical data, ensures compliance with stringent regulatory guidelines. synzeal.com This allows pharmaceutical manufacturers to accurately assess the impurity profile of their products.
Significance in Establishing Purity Specifications for Research Grade Vildagliptin and its Intermediates
Establishing purity specifications for research-grade vildagliptin and its intermediates is a critical aspect of drug development and manufacturing. google.comgoogle.com this compound, as a known impurity, plays a direct role in defining these specifications. daicelpharmastandards.com Regulatory bodies require that the levels of impurities in active pharmaceutical ingredients (APIs) and finished drug products are controlled within acceptable limits. For instance, processes have been developed to produce vildagliptin with a purity of at least 99.80% by HPLC, containing less than 0.2% of total impurities. google.comgoogle.com The presence and quantity of this compound are key parameters in these purity assessments. Stability studies conducted under various conditions, such as high temperature and humidity, help in setting appropriate shelf-life limits and storage conditions to control the formation of degradants like this compound. geneesmiddeleninformatiebank.nlcbg-meb.nlgeneesmiddeleninformatiebank.nl
Methods for Detection and Quantification in Research Samples
A variety of analytical methods have been developed and validated for the detection and quantification of vildagliptin and its impurities, including this compound, in research and pharmaceutical samples. rjstonline.comjchr.org High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. nih.govijpcbs.com
Several RP-HPLC methods have been established with different chromatographic conditions to achieve optimal separation and quantification. ajpamc.comamazonaws.com These methods are validated according to International Council for Harmonisation (ICH) guidelines for parameters such as linearity, accuracy, precision, specificity, and robustness. ijpcbs.comajpamc.com
Table 1: Examples of HPLC Methods for Vildagliptin Analysis
| Stationary Phase | Mobile Phase | Detection Wavelength | Retention Time of Vildagliptin |
| Altima C18 (150mm x 4.6mm, 5µm) | Dilute phosphoric acid solution (pH 2.6) and acetonitrile (B52724) (40:60 v/v) | 210nm | 3.05 min |
| Kromasil C18 (150mm x 4.6mm, 5µm) | Methanol (B129727) and Ammonium (B1175870) hydroxide (B78521) (25%), Orthophosphoric acid (85%) | 210nm | 6.4 min |
| Altima C18 (150mm x 4.6mm, 5µm) | Dilute orthophosphoric acid solution and acetonitrile (72:28 v/v) | 266nm | 3.25 min |
| ODS-4 C18 (250 x 4.6 mm, 3 µm) | Buffer, acetonitrile, and methanol (870:100:30 v/v/v) | 210nm | Not Specified |
Beyond HPLC, other techniques like Ultra-Performance Liquid Chromatography (UPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry are also employed for the analysis of vildagliptin and its impurities. ijpsjournal.comamazonaws.com UPLC offers faster analysis times and higher resolution. wjpsonline.com Gas Chromatography-Mass Spectrometry (GC-MS) has also been utilized for sensitive and selective determination of vildagliptin after derivatization. nih.gov
Impact on Understanding Degradation Pathways and Shelf-Life of Related Compounds
The study of this compound is integral to understanding the degradation pathways and establishing the shelf-life of vildagliptin. Forced degradation studies, where the drug substance is subjected to stress conditions such as acidic, basic, oxidative, and thermal stress, are conducted to identify potential degradation products. researchgate.netnih.gov These studies have shown that vildagliptin is susceptible to degradation under various conditions, leading to the formation of several degradants, including this compound. nih.govtandfonline.com
For instance, under oxidative conditions, an N-hydroxy derivative of vildagliptin can be formed. nih.gov Research has identified multiple degradation products under different stress conditions, providing insights into the chemical stability of the vildagliptin molecule. researchgate.netnih.govnih.gov The presence of certain excipients can also impact the degradation of vildagliptin. scholasticahq.com Understanding these degradation pathways is crucial for developing stable pharmaceutical formulations and defining appropriate storage conditions and shelf-life for the drug product. geneesmiddeleninformatiebank.nlcbg-meb.nlgeneesmiddeleninformatiebank.nleuropa.eu
Advanced Research Applications and Methodological Contributions
Utility as a Chemical Probe in Mechanistic Studies of Related Compounds
While hydroxy vildagliptin (B1682220) itself is pharmacologically inactive with negligible effects on DPP-4 activity, its role in mechanistic studies is noteworthy. tga.gov.au The formation of hydroxy vildagliptin, also known as M20.7 or LAY151, is a key indicator of the primary metabolic pathway of vildagliptin, which is hydrolysis of the cyano group. openaccessjournals.comdrugbank.comresearchgate.net This process, accounting for approximately 55-57% of vildagliptin metabolism, is not mediated by cytochrome P450 (CYP) enzymes. openaccessjournals.comdrugbank.comresearchgate.net This characteristic makes vildagliptin, and by extension the study of its metabolism to this compound, a useful negative control or comparator in studies investigating the CYP-mediated metabolism of other drugs.
Furthermore, research has revealed that the DPP-4 enzyme itself contributes to the hydrolysis of vildagliptin to form this compound. tga.gov.aunih.govnih.gov This finding positions this compound's formation as a marker for DPP-4 activity in certain contexts, offering a unique angle to study the enzyme's function and interaction with its substrates. nih.govnih.gov Studies using DPP-4 deficient rats have supported this, showing that DPP-4 is partially responsible for the hydrolysis. tga.gov.aunih.gov
Application in In Vitro and In Vivo (Animal) Models for Broader Biochemical Research
This compound has been instrumental in a variety of in vitro and in vivo animal models, contributing to a broader understanding of biochemical and metabolic pathways. The consistent detection of this compound across different species, including rats, dogs, and monkeys, has been crucial for comparative metabolic studies. europa.eumdpi.com
In animal models, tracking the formation and excretion of this compound helps to delineate the pharmacokinetic profile of vildagliptin. For instance, in rats and dogs, this compound is the main metabolite, similar to humans. europa.eumdpi.com This consistency across species validates the use of these animal models for preclinical studies that have relevance to human metabolism.
In vitro studies using liver microsomes and cytosol from various species have further elucidated the enzymatic processes involved in the formation of this compound. nih.gov Research has shown a significant positive correlation between the rate of this compound formation and DPP-4 activity in liver samples. nih.gov This has allowed researchers to investigate the role of specific enzymes in drug metabolism outside of the complexities of a whole organism. For example, studies with HepG2 cells, a human liver cell line, have been used to examine the effects of vildagliptin on pathways related to lipid metabolism, where the metabolic fate of vildagliptin to this compound is an important consideration. e-century.us
Table 1: Research Findings from In Vitro and In Vivo Studies
| Study Type | Model | Key Finding | Reference |
|---|---|---|---|
| In Vivo | Rats, Dogs | This compound (M20.7) is the main metabolite, consistent with human metabolism. | europa.eumdpi.com |
| In Vivo | Diabetic Rats | Vildagliptin treatment attenuated endothelial dysfunction and reduced blood glucose and total cholesterol. The metabolism to this compound is the primary clearance pathway. | mdpi.com |
| In Vitro | Human, Rat, and Mouse Liver Samples | The rate of this compound (M20.7) formation is significantly correlated with DPP-4 activity. | nih.gov |
| In Vitro | HepG2 Cells | Vildagliptin treatment increased the expression of HMGCR and CYP7A1, suggesting an impact on cholesterol metabolism. | e-century.us |
Contributions to Understanding Drug Metabolism Pathways in General
The study of this compound has significantly contributed to the broader understanding of drug metabolism pathways, particularly those independent of the cytochrome P450 system. The primary route of vildagliptin's metabolism to this compound is through hydrolysis, a pathway that occurs in multiple tissues. researchgate.netnih.gov This highlights the importance of non-CYP-mediated pathways in drug clearance, a critical consideration in polypharmacy and in patients with compromised liver function.
The fact that vildagliptin metabolism is not reliant on CYP enzymes means it has a low potential for drug-drug interactions with medications that are inhibitors or inducers of these enzymes. researchgate.netnih.gov The consistent formation of the inactive metabolite, this compound, across different preclinical species and humans reinforces the predictability of this metabolic pathway. europa.eumdpi.com This predictability is a valuable attribute in drug development and for understanding inter-individual variability in drug response.
Innovations in Analytical Science Through its Study
The need to accurately quantify this compound alongside its parent compound in various biological matrices has driven innovations in analytical science. A range of analytical techniques have been developed and optimized for this purpose, including high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and capillary electrophoresis. ijpsjournal.comjchr.orgresearchgate.net
The development of these methods has addressed challenges such as separating the metabolite from the parent drug and other potential impurities, and achieving high sensitivity and selectivity in complex biological fluids like plasma and urine. jchr.orgresearchgate.net For instance, LC-MS/MS methods have been particularly valuable for their ability to provide sensitive and selective quantification of both vildagliptin and this compound. jchr.orgresearchgate.net These advancements not only benefit the study of vildagliptin but also contribute to the broader toolkit of analytical methods available for pharmaceutical analysis.
Role in Method Development for Stability-Indicating Assays
This compound plays a crucial role in the development and validation of stability-indicating assay methods for vildagliptin. innovareacademics.innih.gov These assays are essential for determining the shelf-life of a drug product and for identifying the degradation products that may form under various stress conditions, such as exposure to acid, base, oxidation, heat, and light. researchgate.netnih.govscholasticahq.com
Forced degradation studies of vildagliptin have shown that under certain conditions, degradation products other than this compound can be formed. researchgate.netnih.govtandfonline.com However, the primary metabolic pathway leading to this compound provides a known, stable entity that must be clearly separated from the parent drug and any degradation impurities in a stability-indicating assay. The development of RP-HPLC methods capable of separating vildagliptin from its degradation products, including its amide impurity, is a key aspect of ensuring the quality and safety of the pharmaceutical formulation. innovareacademics.inglobalresearchonline.net The ability to resolve vildagliptin from its degradants and from this compound demonstrates the specificity and stability-indicating power of the analytical method. nih.govukaazpublications.com
Future Research Directions and Unexplored Avenues
Elucidation of Complete Biotransformation Pathways in Diverse Preclinical Models
The primary metabolic route for Vildagliptin (B1682220) in humans is hydrolysis of the cyano group to form the pharmacologically inactive carboxylic acid metabolite, known as M20.7 or LAY151. drugbank.comnih.gov This process accounts for approximately 57% of an administered dose. drugbank.com However, other minor metabolic pathways exist, including amide bond hydrolysis (leading to M15.3), glucuronidation (M20.2), and oxidation on the pyrrolidine (B122466) moiety (M20.9 and M21.6), which results in the formation of Hydroxy Vildagliptin. nih.govresearchgate.net
While these pathways have been identified, their relative contributions and the enzymes involved, particularly in the formation of this compound, are not fully elucidated across different preclinical species. Studies have shown that the metabolic profile of Vildagliptin can vary between species. For instance, in rats and dogs, the main metabolite is also M20.7, but in rabbits, another hydrolysis product, M15.3, is predominant. europa.eu The exposure to major metabolites is generally similar in rats, dogs, and humans. europa.eu
Future research should focus on a more detailed comparative analysis of Vildagliptin's biotransformation in various preclinical models, including mice, rats, rabbits, dogs, and monkeys. tga.gov.au This would involve identifying and quantifying the full spectrum of metabolites, with a particular emphasis on the oxidative pathways leading to this compound. Such studies are essential to determine the most appropriate animal model for predicting human metabolic outcomes and to understand any species-specific differences in the formation and clearance of this compound. nih.gov
Table 1: Major Reported Metabolites of Vildagliptin in Humans
| Metabolite Code | Formation Pathway | Percentage of Dose (in Humans) | Pharmacological Activity |
|---|---|---|---|
| M20.7 (LAY151) | Cyano group hydrolysis | ~57% | Inactive |
| M15.3 | Amide bond hydrolysis | ~4% | - |
| M20.2 | N-glucuronidation | Minor | - |
| M20.9 / M21.6 | Oxidation (Hydroxylation) | Minor | - |
Data sourced from multiple studies. drugbank.comnih.govtga.gov.au
Deeper Insights into Stereoisomeric Properties and Potential Biological Effects
Vildagliptin is administered as a single, pure (S)-enantiomer. europa.eu Stereoisomerism, the property of molecules with the same formula but different spatial arrangements of atoms, is a critical factor in pharmacology, as different enantiomers can have distinct biological activities and pharmacokinetic profiles. wikipedia.orgnih.gov While in-vivo chiral conversion of Vildagliptin is considered unlikely, the stereochemical properties of its metabolites, including this compound, have not been thoroughly investigated. europa.eu
Future research must explore the stereochemistry of this compound. It is crucial to determine if the hydroxylation process occurs stereoselectively and to identify the exact configuration of the resulting hydroxylated metabolite(s). Furthermore, the potential for chiral inversion of these metabolites should be assessed. dntb.gov.ua
Novel Synthetic Strategies for Isotope-Labeled Variants for Advanced Tracing Studies
Future efforts should be directed towards developing novel and efficient synthetic strategies for producing isotope-labeled versions of this compound. This could involve:
Post-synthesis labeling: Developing methods to introduce isotopes like deuterium (B1214612) (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N) into the synthesized this compound molecule.
Labeling during synthesis: Incorporating labeled precursors during the chemical synthesis of this compound. This could build upon existing synthetic routes for Vildagliptin, which start from materials like L-proline and involve chloroacetylation and condensation steps. researchgate.netasianpubs.org
These isotope-labeled variants of this compound would be invaluable for advanced tracing studies. Techniques like Stable Isotope Resolved Metabolomics (SIRM) could then be employed to precisely track the formation, distribution, and subsequent biotransformation of this compound in complex biological systems, providing a much clearer picture of its kinetic behavior. nih.gov
Table 2: Examples of Isotope-Labeled Vildagliptin for Research
| Isotope-Labeled Compound | Isotope | Purpose | Reference |
|---|---|---|---|
| [14C]Vildagliptin | Carbon-14 | Human ADME studies | nih.gov |
| Vildagliptin-d3 | Deuterium (³H) | Pharmacokinetic studies, Internal standard | medchemexpress.com |
Advanced Computational Approaches for Predictive Modeling of Formation and Behavior
Computational modeling offers a powerful, predictive tool in drug development and metabolism research. optica.org Physiologically Based Pharmacokinetic (PBPK) models have been developed for Vildagliptin to simulate its kinetic profile and the impact of factors like renal impairment. researchgate.netresearchgate.net These models often incorporate target-mediated drug disposition (TMDD) to account for the saturable binding and clearance of Vildagliptin by the DPP-4 enzyme. researchgate.net
A significant future direction is the development and application of advanced computational models specifically for this compound. This would involve:
Expanding PBPK Models: Integrating the formation and clearance pathways of this compound into existing Vildagliptin PBPK models. This would allow for predictions of its concentration-time profiles in various tissues and populations.
Molecular Modeling: Using techniques like molecular dynamics and docking simulations to investigate the interaction of this compound and its stereoisomers with the DPP-4 enzyme. This can provide insights into binding affinity and potential inhibitory activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to predict the biological activity of various Vildagliptin metabolites based on their chemical structures. nih.gov
These computational approaches can help prioritize experimental studies, refine hypotheses about the metabolite's role, and potentially predict its behavior in scenarios that are difficult to study clinically. researchgate.net
Integration with Omics Technologies for Comprehensive Mechanistic Studies
The advent of "omics" technologies—such as metabolomics, proteomics, and transcriptomics—has revolutionized the study of disease mechanisms and drug action. researchgate.netmdpi.com These technologies allow for a global, unbiased analysis of molecules within a biological system, providing a holistic view of physiological and pathological processes. nih.gov
A crucial future avenue of research is the integration of these omics technologies to conduct comprehensive mechanistic studies on this compound. This could involve:
Metabolomics: Using untargeted and targeted metabolomics to identify changes in the metabolic profile of cells or organisms following exposure to this compound. This can reveal its impact on various metabolic pathways beyond glucose homeostasis.
Proteomics: Analyzing changes in the proteome to identify proteins whose expression or activity is altered by this compound. This could uncover novel targets or signaling pathways affected by the metabolite.
Transcriptomics: Studying changes in gene expression to understand the molecular mechanisms underlying the cellular response to this compound.
By combining data from these different omics layers, researchers can construct detailed models of the molecular interactions and pathways influenced by this compound. This integrated systems biology approach is essential for moving beyond simple pharmacokinetic characterization to a deep, mechanistic understanding of the metabolite's biological role.
Q & A
Q. What are the primary mechanisms by which Hydroxy Vildagliptin improves glycemic control in type 2 diabetes mellitus (T2DM)?
this compound, a dipeptidyl peptidase-4 (DPP-4) inhibitor, enhances glucose-dependent insulin secretion and suppresses glucagon release by prolonging the action of incretin hormones (GLP-1 and GIP). This dual effect is mediated through covalent binding to the DPP-4 catalytic site, which increases active GLP-1 levels by 2- to 3-fold postprandially . Improved β-cell function (e.g., increased glucose sensitivity and insulin secretory tone) and α-cell glucose responsiveness underpin sustained glycemic improvements .
Q. What methodologies are recommended to assess β-cell function in clinical studies of this compound?
Standardized meal tests with plasma glucose and C-peptide measurements are critical. Insulin secretory rate (ISR) should be calculated via C-peptide deconvolution, and β-cell function should be quantified using mathematical models that partition ISR into components such as:
- Glucose sensitivity : Slope of ISR-glucose relationship.
- Rate sensitivity : Response to the rate of glucose increase.
- Potentiation factor : Time-dependent amplification of insulin secretion .
Clamp studies (e.g., hyperinsulinemic-euglycemic or hypoglycemic clamps) further validate tissue-specific insulin sensitivity and counterregulatory hormone responses .
Q. What are the standard endpoints for evaluating this compound’s efficacy in randomized controlled trials (RCTs)?
Primary endpoints include:
- Change in HbA1c (e.g., −0.3% over 52 weeks in mild hyperglycemia ).
- Glucose area under the curve (AUC) during meal tests.
- β-cell function parameters (e.g., glucose sensitivity, rate sensitivity).
Secondary endpoints may include: - Fasting plasma glucose reduction.
- Postprandial glucagon suppression (e.g., 16% reduction ).
- Safety markers (e.g., hypoglycemia incidence, weight neutrality ).
Advanced Research Questions
Q. How do researchers reconcile contradictory findings on this compound’s effects on β-cell function across studies?
Discrepancies arise from differences in study populations (e.g., disease severity, baseline HbA1c) and methodologies. For example:
- In mild hyperglycemia (HbA1c 6.2–7.5%), this compound improved β-cell glucose sensitivity (+20.7 pmol·min⁻¹·m⁻²·mM⁻¹) but did not alter total insulin secretion .
- In advanced T2DM, greater insulin secretion improvements may occur due to higher baseline glucotoxicity.
Statistical adjustments (e.g., ANCOVA for baseline covariates) and stratification by disease duration or insulin resistance status are recommended .
Q. What advanced analytical techniques are used to study this compound’s physicochemical properties?
Protonation equilibria and oligomer formation in solution can be analyzed via:
- Potentiometric titration with HYPERQUAD software to determine dissociation constants.
- Regression analysis of pH-titration curves to identify dimerization or higher-order aggregation (e.g., log β values for protonated species ).
These methods are critical for understanding drug stability and bioavailability in preclinical formulations.
Q. How does this compound modulate the gut microbiota, and what experimental designs are used to investigate this?
In murine models, this compound attenuates high-fat-diet-induced dysbiosis. Key methodologies include:
- 16S rRNA sequencing to profile microbial composition.
- Metabolomic analysis of short-chain fatty acids (SCFAs).
- Dietary interventions (e.g., 45% fat diet + this compound in drinking water) with pre-treatment phases to isolate drug effects .
Q. What statistical approaches address confounding variables in real-world safety studies of this compound?
Q. How can researchers model the glucose-dependent effects of this compound on α-cells?
Crossover clamp studies with hypoglycemic (2.5 mM glucose) and hyperglycemic conditions are used to:
- Quantify glucagon responses (e.g., 38% increase during hypoglycemia ).
- Measure suppression of glucagon AUC during meal tests (−41% ).
These findings suggest context-dependent α-cell regulation, requiring mixed-effects models to account for intra-individual variability .
Tables for Key Findings
Methodological Recommendations
- Experimental Design : Use double-blind, placebo-controlled crossover trials for mechanistic studies .
- Data Analysis : Apply trapezoidal rule for AUC calculations and repeated-measures ANOVA for longitudinal β-cell function data .
- Reporting : Follow CONSORT guidelines for RCTs and include detailed supplementary materials for analytical protocols (e.g., HYPERQUAD inputs ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
